9-Oxo Ketotifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)19-15-5-3-2-4-14(15)17(21)12-18-16(19)8-11-22-18/h2-5,8,11H,6-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZVYSAANYDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CC(=O)C4=CC=CC=C42)SC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483610 | |
| Record name | 9-Oxo Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34580-09-1 | |
| Record name | 9-Oxo Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Oxo Ketotifen | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FR2M45S97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Identity and Stereochemical Considerations of 9 Oxo Ketotifen
Systematic Nomenclature and Common Research Designations
9-Oxo Ketotifen (B1218977) is known by several names in scientific literature and chemical catalogs. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo ncats.iopharmaffiliates.comcyclohepta[1,2-b]thiophen-9-one . allmpus.comcleanchemlab.comchemwhat.comsimsonpharma.com
In addition to its systematic name, it is frequently referred to by other designations. One of the most common is Norketotifen (B1244999) , which signifies its status as the N-demethylated metabolite of ketotifen. nih.govwikipedia.org It is also recognized as Ketotifen Fumarate (B1241708) EP Impurity F , a designation used in pharmacopeial standards to identify it as an impurity in ketotifen fumarate preparations. ncats.iopharmaffiliates.comsimsonpharma.com The CAS Registry Number for the free base form is 34580-20-6 . allmpus.comnih.gov
| Name Type | Designation |
| Systematic (IUPAC) Name | 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo ncats.iopharmaffiliates.comcyclohepta[1,2-b]thiophen-9-one allmpus.comcleanchemlab.comchemwhat.comsimsonpharma.com |
| Common Name | 9-Oxo Ketotifen allmpus.comchemwhat.comnih.govcalpaclab.com |
| Research Designation | Norketotifen nih.govwikipedia.org |
| Pharmacopeial Impurity | Ketotifen Fumarate EP Impurity F ncats.iopharmaffiliates.comsimsonpharma.com |
| CAS Number | 34580-20-6 allmpus.comnih.gov |
Core Chemical Structure and Benzocycloheptathiophene Classification
The core structure of this compound is built upon a tricyclic system known as a benzocycloheptathiophene. contaminantdb.ca This framework consists of a seven-membered cyclohepta ring fused to both a benzene (B151609) ring and a thiophene (B33073) ring. contaminantdb.ca The thiophene is a five-membered aromatic ring containing one sulfur atom. contaminantdb.ca The structure is further characterized by a ketone group (C=O) at the 9-position of the cyclohepta ring and a piperidinylidene group attached at the 4-position. allmpus.comnih.gov Norketotifen is specifically the N-demethylated metabolite of ketotifen. google.com
Stereochemical Features: Racemic Mixture and Enantiomeric Forms
A defining characteristic of this compound (Norketotifen) is its existence as optically active atropisomers. wikipedia.orgresearchgate.netsigmaaldrich.comsemanticscholar.orgnih.gov Unlike many chiral molecules, the stereoisomerism in norketotifen does not arise from a traditional chiral center, such as an asymmetrically substituted carbon atom. google.com Instead, it originates from the hindered rotation around a single bond, a phenomenon known as atropisomerism.
Molecular Asymmetry Arising from Hindered Interconversion of the Seven-Membered Ring
The molecular asymmetry of norketotifen is a direct consequence of the non-planar nature of its seven-membered cycloheptathiophene ring. google.comnih.gov The significant steric hindrance imposed by the bulky substituents on the tricyclic system restricts the free rotation and interconversion between the two possible mirror-image conformations, or enantiomers. google.comresearchgate.net This restricted "ring flipping" results in the existence of stable, separable enantiomers at room temperature. researchgate.net
R and S Absolute Configurations in Relation to Ketotifen Enantiomers
The enantiomers of norketotifen, like its parent compound ketotifen, are designated with the absolute configurations R and S based on the Cahn-Ingold-Prelog priority rules, adapted for axial chirality. google.comlibretexts.org The (+)-ketotifen enantiomer is assigned the R configuration, while the (-)-ketotifen has the S designation. google.comgoogleapis.com The enantiomers of norketotifen are similarly designated. google.com The preparation of the individual R and S enantiomers of norketotifen is often achieved from the corresponding R and S enantiomers of ketotifen to avoid racemization that can occur under harsh synthesis conditions. google.compatsnap.com
| Compound | Stereochemical Feature | Basis of Chirality |
| Norketotifen | Exists as a racemic mixture of two enantiomers (atropisomers) google.com | Hindered interconversion of the non-planar seven-membered ring google.comnih.gov |
| (R)-Norketotifen | The R-enantiomer | Corresponds to the configuration of (R)-(+)-ketotifen google.com |
| (S)-Norketotifen | The S-enantiomer | Corresponds to the configuration of (S)-(-)-ketotifen google.com |
Synthetic Methodologies for 9 Oxo Ketotifen and Its Stereoisomers
General Synthesis of Racemic 9-Oxo Ketotifen (B1218977) (Norketotifen)
Table 1: General Synthesis of Racemic Norketotifen (B1244999)
| Synthesis Approach | Description | Key Reference |
| Demethylation of Ketotifen | Chemical removal of the methyl group from Ketotifen to yield Norketotifen. | evitachem.comwikipedia.org |
| Waldvogel et al. Method | A foundational method for preparing racemic Ketotifen and Norketotifen, though it may involve conditions prone to racemization. | google.comgoogle.comgoogle.comgoogle.comgoogleapis.comgoogleapis.com |
| Improved Synthesis Protocols | Modern approaches designed to avoid strenuous conditions that could lead to product racemization, enhancing yield and purity. | evitachem.comgoogle.comgoogle.comgoogle.com |
Enantioselective Synthesis and Chiral Resolution Techniques
Norketotifen exists as a pair of atropisomers, designated as R and S, arising from restricted rotation around single bonds within its molecular structure, rather than from asymmetric carbon centers google.comgoogle.comgoogle.comgoogle.comgoogleapis.com. The separation and synthesis of these individual enantiomers are critical for detailed pharmacological studies. Several strategies are employed for this purpose, including stereoselective synthesis using chiral templates and the resolution of racemic mixtures google.comgoogle.comgoogle.com. The preferred method for obtaining optically active Norketotifen often involves starting with the resolved enantiomers of Ketotifen google.comgoogle.comgoogle.com.
Table 2: Chiral Resolution Techniques for Norketotifen
| Technique | Description | Example Resolving Agents / Conditions | Reference(s) |
| Fractional Crystallization of Diastereomeric Salts | A classical method involving the reaction of the racemic mixture with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization based on solubility differences. | (−)-O,O′-di(p-toluyl)-R-tartaric acid; (+)-O,O′-di(p-toluyl)-S-tartaric acid for Ketotifen resolution, which can then be converted to Norketotifen enantiomers. | google.comgoogle.comgoogle.comgoogle.comgoogleapis.comwikipedia.orgspcmc.ac.inminia.edu.eg |
| Chromatography using Chiral Supports | Utilizes stationary phases functionalized with chiral selectors to separate enantiomers based on differential interactions. | Not specified for Norketotifen, but a general technique. | google.comgoogle.comgoogle.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | A widely used chromatographic technique employing chiral stationary phases for the separation of enantiomers. | Common technique for chiral separation. | escholarship.orgchemistrydocs.comnih.gov |
| Capillary Electrophoresis (CE) / Capillary Electrochromatography (CEC) | Alternative electromigration techniques that can also be employed for chiral separations, often using chiral selectors in the mobile phase or stationary phase. | Not specified for Norketotifen, but general techniques. | chemistrydocs.comdiva-portal.org |
Fractional Crystallization of Diastereomeric Salts
Fractional crystallization of diastereomeric salts stands as a cornerstone technique for obtaining enantiomerically pure compounds. This method relies on the principle that reacting a racemic mixture with an enantiopure chiral resolving agent generates a pair of diastereomeric salts. These diastereomers possess distinct physical properties, most notably differing solubilities, which allows for their separation through selective crystallization wikipedia.orgspcmc.ac.inminia.edu.eg. For the resolution of Ketotifen, specific tartaric acid derivatives, such as (−)-O,O′-di(p-toluyl)-R-tartaric acid and (+)-O,O′-di(p-toluyl)-S-tartaric acid, have been utilized to form diastereomeric salts that can be separated by fractional crystallization google.comgoogle.comgoogle.comgoogle.comgoogleapis.com. Once separated, the pure diastereomeric salts are then treated to regenerate the individual enantiomers. For instance, (R)-Norketotifen fumarate (B1241708) has been prepared with a reported enantiomeric purity of 95% ee google.com.
Alternative Chiral Separation Protocols
Beyond fractional crystallization, other sophisticated techniques are employed for chiral resolution. Chromatography, particularly using chiral stationary phases, is a prevalent method for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in both analytical and preparative scales due to its efficiency and versatility escholarship.orgchemistrydocs.comnih.gov. Additionally, methods such as Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) offer alternative approaches for chiral separation, often involving chiral selectors added to the mobile phase or integrated into the stationary phase chemistrydocs.comdiva-portal.org.
Preparation of Related Oxo-Derivatives and Structural Analogues for Research Purposes
Research into Norketotifen and its biological activity often involves the synthesis of structurally related compounds and derivatives. While Norketotifen itself is characterized by a ketone group at the 9-position, related compounds that have been synthesized for research purposes include those where other positions of the molecule have been modified. Notably, the 10-hydroxy derivatives of Ketotifen and Norketotifen are prepared through the catalytic reduction of the ketone group at the 10-position of the respective parent compounds google.comgoogle.comgoogle.comgoogle.com. These reduced analogues, while differing in the oxidation state at position 10, serve as important structural analogues for comparative studies. The synthesis of specific enantiomers, such as (S)-Norketotifen, also falls under the preparation of related stereoisomers for research google.com.
Metabolic Formation and Biotransformation Pathways of 9 Oxo Ketotifen
Formation as a Primary Metabolite of Ketotifen (B1218977)
Ketotifen is extensively metabolized, yielding several compounds. Among these, N-demethylation and the reduction of the ketone group are significant pathways. Nor-ketotifen, the N-demethylated metabolite, is pharmacologically active and exhibits similar potency to the parent drug hres.caresearchgate.netgoogle.comgoogleapis.com. The reduction of the ketone group at position 10 results in the formation of 10-hydroxyketotifen, which is generally considered inactive hres.cadrugbank.com.
The N-demethylation of ketotifen is primarily mediated by cytochrome P450 (CYP) enzymes in the liver wikipedia.orgtandfonline.com. Research indicates that CYP3A4 plays a significant role in this process wikipedia.orgpatsnap.com. Other CYP isoforms, such as CYP2B6 and CYP2C9, have also been implicated in the N-demethylation of related compounds, suggesting a potential involvement in ketotifen metabolism, although CYP3A4 is identified as a key player wikipedia.orgtandfonline.comnih.gov.
Comparative In Vitro Metabolic Characterization Across Biological Systems
In vitro studies using various biological systems have provided insights into the metabolic pathways of ketotifen. Human liver microsomes have been utilized to characterize metabolic routes, confirming demethylation, N-oxidation, and N-glucuronidation as key pathways nih.govresearchgate.net. Studies employing cultured hepatocytes from different species, including humans, rats, and rabbits, have successfully replicated major in vivo metabolic pathways nih.gov. Human hepatocytes have shown particular stability in culture, retaining their specific drug-metabolizing activities for extended periods, making them a valuable system for studying inter-species metabolic differences nih.gov. These in vitro models are essential for understanding the enzymatic machinery responsible for ketotifen's biotransformation.
In Vivo Species-Specific Metabolic Profiles and Differences
Significant inter-species variations exist in the metabolic profiles of ketotifen. In humans, the primary metabolite found in urine and plasma is the N-glucuronide conjugate, followed by nor-ketotifen and a small amount of the 10-hydroxyl derivative hres.caharborcompounding.comdrugbank.com. In contrast, rats primarily excrete nor-ketotifen as their main metabolite hres.caharborcompounding.com. Rabbits show a different pattern, with the N-sulphate of nor-ketotifen being the predominant metabolite, while the metabolic profile in rhesus monkeys is noted to be complex hres.caharborcompounding.com. These differences highlight the importance of considering species-specific metabolic capabilities when extrapolating pharmacokinetic data or evaluating drug efficacy and safety across different organisms.
Table 1: Major Ketotifen Metabolites in Different Species
| Metabolite | Human | Rat | Rabbit |
| Nor-ketotifen | ~2% hres.cadrugbank.com | Major | Detected |
| 10-Hydroxyketotifen | <1% hres.cadrugbank.com | Detected | Detected |
| Ketotifen-N-glucuronide | ~50% hres.cadrugbank.com | Minor/Not specified | Not specified |
| Nor-ketotifen-N-sulfate | Not specified | Not specified | Major |
Note: Percentages are approximate and based on urinary excretion or plasma levels as reported in the literature.
Table 2: Key Enzymes Involved in Ketotifen Metabolism
| Metabolic Pathway | Primary Enzyme(s) Identified | Supporting Evidence |
| N-Demethylation | CYP3A4 | Identified as a major enzyme involved in ketotifen N-demethylation wikipedia.orgtandfonline.compatsnap.com. |
| Ketone Reduction (C10) | Aldo-Keto Reductases (AKRs) | High-affinity stereoselective reduction by human liver AKRs demonstrated jst.go.jpnih.gov. |
| N-Glucuronidation | UGT enzymes (e.g., UGT1A3, UGT1A4, UGT2B10) | Identified as a major metabolic route in humans drugbank.comnih.govresearchgate.net. |
Compound Names:
Ketotifen
9-Oxo Ketotifen (as per prompt's subject)
Nor-ketotifen
10-Hydroxyketotifen
Ketotifen-N-glucuronide
Nor-ketotifen-N-sulfate
Pharmacological and Mechanistic Research of 9 Oxo Ketotifen in Preclinical Models
Histamine (B1213489) Receptor Modulation Studies
Mechanisms of H1 Receptor Antagonism
Norketotifen (B1244999) is a potent antagonist of the histamine H1 receptor. wikipedia.orgiomcworld.com In vivo studies in rats have demonstrated its antihistaminic activity. When administered orally, Norketotifen produced a dose-dependent inhibition of histamine-induced wheal responses. epo.org For instance, at a dose of 10 mg/kg, Norketotifen inhibited the histamine effect by 82%, and at 50 mg/kg, it achieved 100% inhibition. epo.org While its parent compound, Ketotifen (B1218977), was found to be 2 to 3 times more potent in these in vivo antihistamine studies, Norketotifen still demonstrated significant activity. epo.org Receptor binding studies have shown that Norketotifen has a lower affinity for histamine H-1 receptors than Ketotifen but is more potent than other reference antihistamines like Loratadine and Desloratadine. epo.org
Table 1: In Vivo Antihistaminic Activity of Norketotifen and Ketotifen
| Test Compound | Dose (mg/kg) | Histamine Effect (mm²) | Inhibition (%) |
|---|---|---|---|
| Norketotifen | 1.0 | 92 | 2 |
| Norketotifen | 10 | 17 | 82 |
| Norketotifen | 50 | 0 | 100 |
| Ketotifen | 1.0 | 47 | 43 |
| Ketotifen | 10 | 2 | 98 |
Data sourced from in vivo studies in rats, measuring inhibition of histamine-induced wheal response. epo.org
Characterization of H2 Receptor Antagonism
Current preclinical literature focuses primarily on the H1 receptor antagonism of 9-Oxo Ketotifen. While some research indicates it also inhibits histamine-4 receptors, there is no significant evidence available from the reviewed studies to characterize its activity as an antagonist for histamine H2 receptors. iomcworld.com H2 receptor antagonists typically function to reduce gastric acid secretion. drugbank.compatient.info
Anti-inflammatory Action Investigations
Norketotifen exhibits significant anti-inflammatory properties, which are considered a key aspect of its therapeutic potential. wikipedia.orgiomcworld.com These properties appear to be distinct from its H1 receptor antagonism and are a focal point of ongoing research. iomcworld.comhres.ca
Inhibition of Inflammatory Mediator Release (e.g., Histamine Release from Granulocytes)
A crucial component of Norketotifen's anti-inflammatory action is its ability to stabilize mast cells and inhibit the release of inflammatory mediators. wikipedia.orgiomcworld.com In vitro studies using human leukocytes have shown that Norketotifen is a potent inhibitor of histamine release. epo.org When comparing its efficacy to its parent compound, Norketotifen was found to be approximately 10 times more potent than Ketotifen at inhibiting histamine release from these pro-inflammatory cells. epo.orggoogleapis.com
Furthermore, research has identified that Norketotifen, but not Ketotifen, expresses a potent and dose-dependent inhibition of the release of the pro-inflammatory cytokine TNF-α from activated human buffy coat preparations. nih.govresearchgate.net This highlights a significant mechanistic difference between the metabolite and its parent drug.
Table 2: In Vitro Inhibition of Histamine Release
| Test Article | IC₅₀ (µM) |
|---|---|
| Norketotifen | 9.2 |
| Ketotifen | 91 |
IC₅₀ represents the concentration that inhibits 50% of histamine release from stimulated human leukocytes. googleapis.com
Antimalarial Activity Assessment
Preclinical studies have identified a novel potential application for this compound as an antimalarial agent. wikipedia.orgnih.gov Research indicates that Ketotifen functions as a prodrug, whose antimalarial activity is mediated through its metabolite, Norketotifen. nih.gov
In vitro Efficacy Against Plasmodium falciparum
Detailed investigations into the antimalarial properties of Ketotifen's metabolites have identified Norketotifen as being more potent in vitro against Plasmodium falciparum than Ketotifen itself. nih.gov While studies have synthesized various known metabolites, including oxo-derivatives, specific IC50 values and detailed efficacy data for this compound against P. falciparum are not extensively detailed in the primary body of research, which prioritizes the activity of Norketotifen. nih.govresearchgate.net The focus remains on Norketotifen, whose plasma concentrations post-administration of Ketotifen are significantly higher relative to its in vitro IC50 against P. falciparum. researchgate.net
Table 1: In vitro Antiplasmodial Activity
| Compound | Target Organism | Metric | Value |
|---|---|---|---|
| This compound | Plasmodium falciparum | IC50 | Data Not Available |
| Norketotifen | Plasmodium falciparum | - | More potent than Ketotifen nih.gov |
In vivo Efficacy in Murine Malaria Models
In murine models of malaria, the antimalarial activity of Ketotifen is largely attributed to its metabolite, Norketotifen. nih.govresearchgate.net Preclinical studies using P. berghei challenge models have demonstrated that Norketotifen exhibits equivalent in vivo activity against both asexual blood-stage and developing liver-stage parasites when compared to Ketotifen. nih.gov This suggests that Ketotifen may function as a prodrug, with Norketotifen being the principal mediator of its antimalarial effects in vivo. nih.govresearchgate.net Specific in vivo efficacy studies focusing solely on the this compound metabolite in murine malaria models have not been prominently reported.
Anti-leishmanial Activity Assessment
The therapeutic potential of mast cell stabilizers has been explored for anti-leishmanial effects. Research has been conducted on the parent compound, Ketotifen, for its effects against Leishmania species.
In vitro Parasiticidal Effects on Leishmania major
Studies have investigated the leishmanicidal effects of Ketotifen on the standard strain of Leishmania major. researchgate.net These experimental studies typically involve culturing L. major promastigotes and assessing parasite viability after the introduction of the drug, often comparing its efficacy to standard treatments. researchgate.net However, specific data regarding the direct in vitro parasiticidal effects of the this compound metabolite on Leishmania major are not specified in the available research.
Table 2: In vitro Anti-leishmanial Activity
| Compound | Target Organism | Effect |
|---|---|---|
| This compound | Leishmania major | Data Not Available |
Apoptotic Induction in Leishmania Parasite Models
The mechanism of action for some anti-leishmanial drugs involves the induction of apoptosis in the parasite. nih.govplos.org Investigations into the effects of Ketotifen on Leishmania major have included evaluations of its potential to induce apoptosis. researchgate.net This is often assessed using techniques such as flow cytometry. researchgate.net There is a lack of specific studies focusing on the capacity of this compound to induce apoptosis in Leishmania parasite models. The broader research on Leishmania apoptosis focuses on various other inducers and the parasite's intrinsic pathways. nih.govplos.orgnih.gov
Studies on Ocular Fluid Dynamics in Rodent Models
Ketotifen is utilized in ophthalmic solutions for conditions like allergic conjunctivitis. wikipedia.orgresearchgate.net Its mechanism in the eye involves mast cell stabilization and histamine H1 receptor antagonism. wikipedia.orgdrugbank.com When administered topically, drugs can affect ocular parameters. However, specific preclinical studies in rodent models detailing the effects of this compound on ocular fluid dynamics, such as the modulation of tear flow, are not available in the reviewed literature. Research on topical Ketotifen administration indicates it reaches ocular tissues, but the specific actions of its metabolites on physiological processes like tear dynamics have not been a primary focus. dovepress.com
Structure Activity Relationship Sar and Stereoselectivity in 9 Oxo Ketotifen Research
Comparative Pharmacological Profiles of Racemic 9-Oxo Ketotifen (B1218977) vs. Individual Enantiomers
Ketotifen possesses a chiral center, meaning it exists as a pair of enantiomers: the R-(+) and S-(−) forms googleapis.comgoogle.com. Research has established that both the racemic mixture and the individual enantiomers of Ketotifen can be synthesized and have been subjected to pharmacological evaluation googleapis.comgoogle.com. While direct comparative pharmacological profiles between racemic Ketotifen and its isolated enantiomers are not extensively detailed in all available literature, studies on its active metabolite, norketotifen (B1244999), have revealed stereoselective differences in its pharmacological effects. Specifically, the S-atropisomer of norketotifen has been observed to cause less sedation in rodent models compared to its counterpart or the parent compound researchgate.net. This observation underscores the potential for enantiomers of Ketotifen itself to exhibit distinct pharmacological activities, including variations in efficacy and side effect profiles.
| Compound/Enantiomer | Primary Pharmacological Activity | Notes on Stereoselectivity |
| Racemic Ketotifen | Antihistaminic, Mast cell stabilizer | Baseline profile |
| R-(+)-Ketotifen | Antihistaminic, Mast cell stabilizer | Specific activity profile under investigation |
| S-(−)-Ketotifen | Antihistaminic, Mast cell stabilizer | Specific activity profile under investigation |
Stereoselective Differences in Receptor Binding and Downstream Signaling Pathways
Ketotifen primarily exerts its effects by interacting with histamine (B1213489) H1 receptors, acting as an antagonist nih.govidrblab.netnih.gov. Beyond H1 receptors, Ketotifen has also demonstrated affinity for other receptor systems, including muscarinic receptors and serotonin (B10506) (5-HT) receptors researchgate.netatsjournals.org.
Studies indicate that Ketotifen exhibits affinity for muscarinic receptor subtypes (M1, M2, M3) but lacks significant selectivity among them researchgate.net. Furthermore, Ketotifen binds to 5-HT3 and 5-HT7 receptors, showing modest binding to 5-HT3 and weak binding to 5-HT7 receptors atsjournals.org. While specific data directly comparing the binding affinities of the R and S enantiomers of Ketotifen to these receptors is limited, research on norketotifen suggests stereoselectivity in receptor interactions. For instance, the S-atropisomer of norketotifen displayed a lower affinity for rat brain H1 receptors compared to other forms researchgate.net. This implies that the individual enantiomers of Ketotifen may also exhibit differential binding affinities to various receptors, potentially leading to varied downstream signaling responses. However, detailed information regarding stereoselective differences in the downstream signaling pathways activated or inhibited by Ketotifen enantiomers is not extensively documented in the provided literature.
| Receptor Target | Ketotifen Binding Profile | Stereoselective Difference (if known) |
| Histamine H1 Receptor | Antagonist | Potential differences suggested by metabolite data researchgate.net |
| Muscarinic Receptors (M1, M2, M3) | Non-selective affinity | Not specified for enantiomers |
| 5-HT3 Receptor | Modest binding | Not specified for enantiomers |
| 5-HT7 Receptor | Weak binding | Not specified for enantiomers |
Impact of Structural Modifications on Pharmacological Efficacy and Selectivity
Structural modifications to the Ketotifen scaffold can profoundly influence its pharmacological efficacy and selectivity. The metabolism of Ketotifen yields active compounds such as norketotifen and hydroxy-ketotifen, which retain anti-allergic and anti-inflammatory properties, indicating that certain structural alterations can preserve or modulate activity googleapis.com.
Moreover, the stereochemical configuration of Ketotifen and its derivatives plays a role not only in receptor binding and efficacy but also in influencing the drug's pharmacokinetic and pharmacodynamic profiles, including potential side effects. As observed with norketotifen, different stereoisomers can exhibit distinct sedation profiles researchgate.net. This suggests that isolating and studying specific enantiomers of Ketotifen could lead to the development of compounds with an improved therapeutic index, potentially offering enhanced efficacy while minimizing undesirable effects.
Compound List:
9-Oxo Ketotifen (Ketotifen)
Norketotifen
R-(+)-Ketotifen
S-(−)-Ketotifen
S-atropisomer of Norketotifen
Advanced Analytical Methodologies for 9 Oxo Ketotifen Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are central to the analysis of 9-Oxo Ketotifen (B1218977), providing the high selectivity and sensitivity required for complex matrices.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of 9-Oxo Ketotifen and its parent compound, Ketotifen. nih.govekb.eg The development of a robust HPLC method involves careful optimization of several parameters to achieve the desired separation and detection.
A common approach utilizes a reversed-phase C18 or C8 column. nih.govekb.egresearchgate.net For instance, one validated method for norketotifen (B1244999), a related compound, employed an XTerra RP-C18 column (4.6 x 150 mm, 5 µm). google.com The mobile phase composition is critical for achieving good resolution. A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, with the pH adjusted to optimize the peak shape. ekb.egijpcbs.com For example, a mobile phase of methanol, triethylamine (B128534) phosphate buffer (pH 2.8; 0.04 M), and tetrahydrofuran (B95107) (43:55:2, v/v/v) has been used for ketotifen analysis. nih.gov Another method for ketotifen fumarate (B1241708) used a mobile phase of methanol and 10 mM ammonium acetate (30:70 v/v, pH 3.5). ijpcbs.com
Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as around 297 nm or 300 nm. nih.govgoogle.com The total analysis time is often optimized to be short, for instance, around 7 minutes, with a retention time for the analyte of about 5 minutes, allowing for high throughput. nih.govijpcbs.com
The validation of the HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability. nih.gov
Table 1: Example HPLC Method Parameters for Related Compounds
| Parameter | Setting | Reference |
|---|---|---|
| Column | XTerra RP-C18 (4.6 x 150 mm, 5 µm) | google.com |
| Mobile Phase | A: 10% ACN/90% H2O, 0.1% TFAB: 90% ACN/10% H2O, 0.1% TFA | google.com |
| Detection | UV at 300 nm | google.com |
| Column | Reversed phase C8 | nih.gov |
| Mobile Phase | Methanol:Triethylamine phosphate buffer (pH 2.8; 0.04 M):Tetrahydrofuran (43:55:2, v/v/v) | nih.gov |
| Flow Rate | 1.2 mL/min | nih.gov |
| Detection | UV at 297 nm | nih.gov |
| Column | Thermo C18 (250mm x 4.6mm) | ijpcbs.com |
| Mobile Phase | Methanol: 10 mM ammonium acetate (30:70 %v/v pH: 3.5) | ijpcbs.com |
| Flow Rate | 1ml/min | ijpcbs.com |
| Detection | UV at 298nm | ijpcbs.com |
This table presents data for related compounds like norketotifen and ketotifen as direct HPLC methods for this compound are not extensively detailed in the provided search results.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of ketotifen and its metabolites, including what can be inferred to be this compound, in biological samples like human plasma. pillbuys.comnih.gov This method offers high sensitivity and specificity, making it suitable for detecting low concentrations of analytes. pillbuys.com
For the analysis, plasma samples typically undergo an extraction and derivatization procedure. pillbuys.com The use of a capillary column is common in GC-MS methods for these compounds. pillbuys.com Detection is achieved by selected ion monitoring (SIM), which enhances the sensitivity and selectivity of the analysis by focusing on specific mass-to-charge ratio (m/z) ions of the target analytes. pillbuys.com
A developed GC-MS method was able to quantify ketotifen and its demethylated, 10-hydroxy, and 10-hydroxy demethylated metabolites. pillbuys.comnih.gov The main metabolites in humans arise from N-demethylation and the bioreduction of the carbonyl group at the 10-position. pillbuys.com The assay can be used to determine both free and conjugated forms of the drug and its metabolites in plasma after enzymatic hydrolysis. pillbuys.com
Spectrophotometric and Fluorometric Assay Development for Research Samples
Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of ketotifen in pharmaceutical formulations. nih.govijpsonline.com These methods are often based on the formation of a colored complex that can be measured using a UV-Vis spectrophotometer. nih.govijpsonline.com
One such method involves the formation of a chloroform-extractable colored complex of ketotifen fumarate with reagents like 2-nitroso-naphthol-4-sulphonic acid or rhodizonic acid. nih.govijpsonline.com The resulting complexes show absorbance maxima at specific wavelengths (e.g., 436.5 nm and 489.5 nm, respectively), which are used for quantification. nih.govijpsonline.com Another spectrophotometric method for ketotifen fumarate utilizes its maximum absorbance at 298 nm in methanol. scholarsresearchlibrary.com
Fluorometric assays represent another sensitive detection method. While specific fluorometric assays for this compound are not detailed, a method for a related compound, 12-oxo-E2, demonstrates the potential of this technique. nih.gov This indirect fluorescence assay involves measuring the fluorescence of the compound after its release from a receptor complex in an alkaline solution. nih.gov Such an approach could potentially be adapted for this compound research.
Method Validation Parameters for Research Applications
The validation of analytical methods is crucial to ensure that the data generated is accurate and reliable. Key validation parameters, as recommended by guidelines from bodies like the ICH, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components that may be expected to be present in the sample. nih.gov
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ijpcbs.comscholarsresearchlibrary.com For instance, a linearity range of 10-100 ng/ml with a correlation coefficient (r²) of 0.9997 has been reported for a spectrophotometric method for ketotifen fumarate. scholarsresearchlibrary.com An HPLC method for ketotifen fumarate showed linearity in the range of 5 to 150 ng/ml. ijpcbs.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery. jocpr.com Recoveries for a spectrophotometric method for ketotifen fumarate were found to be between 99.52% and 100.82%. ijapbc.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). jocpr.com An intra- and inter-day precision below 8.2% was reported for a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for ketotifen. nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpcbs.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpcbs.com For an HPLC method, the LOD and LOQ for ketotifen fumarate were reported as 1.0 ng/ml and 5.0 ng/ml, respectively. ijpcbs.com A highly sensitive LC/MS/MS method for ketotifen had a lower limit of quantitation of 10 pg/mL. nih.gov
Table 2: Validation Parameters for Ketotifen Analytical Methods
| Parameter | Reported Value/Range | Method | Reference |
|---|---|---|---|
| Linearity Range | 50-250 µg/ml | Spectrophotometry | nih.govijpsonline.com |
| Linearity Range | 10-100 ng/ml | UV Spectrophotometry | scholarsresearchlibrary.com |
| Correlation Coefficient (r²) | 0.9997 | UV Spectrophotometry | scholarsresearchlibrary.com |
| Linearity Range | 5 to 150 ng/ml | HPLC | ijpcbs.com |
| Accuracy (Recovery) | 99.52% - 100.82% | Spectrophotometry | ijapbc.com |
| Precision (%RSD) | < 1% | Spectrophotometry | jocpr.com |
| Precision (Intra- and Inter-day) | < 8.2% | LC/MS/MS | nih.gov |
| Limit of Detection (LOD) | 1.0 ng/ml | HPLC | ijpcbs.com |
| Limit of Quantification (LOQ) | 5.0 ng/ml | HPLC | ijpcbs.com |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | LC/MS/MS | nih.gov |
Bioanalytical Methods for Detection and Quantification in Biological Matrices from Preclinical Models
Bioanalytical methods are essential for determining the concentration of drugs and their metabolites in biological fluids and tissues, which is fundamental for pharmacokinetic and toxicokinetic studies in preclinical models. nih.govscispace.com These methods must be sensitive, selective, and validated to ensure the reliability of the data. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the bioanalysis of ketotifen and its metabolites in plasma. nih.govmdpi.comresearchgate.net These methods offer high sensitivity and selectivity, allowing for the quantification of very low concentrations of the analytes. For example, an LC-MS/MS method was developed and validated for the determination of ketotifen in beagle dog plasma, with a lower limit of quantification (LLOQ) of 0.02 ng/mL. mdpi.com Another sensitive LC/MS/MS method for ketotifen in human plasma had an LLOQ of 10 pg/mL. nih.gov
Sample preparation is a critical step in bioanalysis and often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. researchgate.netraps.org For instance, LLE with methyl tertiary-butyl ether has been used for extracting ketotifen from plasma samples. researchgate.net
The validation of bioanalytical methods follows strict guidelines from regulatory agencies and includes assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix. mdpi.comeuropa.eu The matrix effect, which is the influence of matrix components on the ionization of the analyte, is a particularly important parameter to evaluate in LC-MS/MS methods. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ketotifen |
| Ketotifen Fumarate |
| Norketotifen |
| 10-hydroxy ketotifen |
| 10-hydroxy demethylated ketotifen |
| 2-nitroso-naphthol-4-sulphonic acid |
| Rhodizonic acid |
| 12-oxo-E2 |
| Acetonitrile |
| Methanol |
| Tetrahydrofuran |
| Triethylamine phosphate |
| Ammonium acetate |
| Trifluoroacetic acid (TFA) |
Formulation Development Research for Experimental Applications of 9 Oxo Ketotifen
Strategies for Enhanced Chemical Stability in Research Formulations
Maintaining the chemical integrity of 9-Oxo Ketotifen (B1218977) is critical for its reliable performance in experimental applications. A primary strategy for enhancing its stability, particularly in liquid formulations intended for ocular use, centers on precise pH control google.com.
Studies have revealed that the chemical stability of 9-Oxo Ketotifen is significantly compromised at pH levels of 6.5 and higher, where degradation pathways become more active google.com. Conversely, formulations with a pH below 4 are generally avoided due to the potential for ocular tissue irritation or damage google.com. Therefore, a key strategy for ensuring the stability of this compound involves formulating it within a specific pH range that balances chemical integrity with ocular tolerability. Ocular formulations are preferably maintained within a pH range of 4.0 to 6.5, with a more refined target range of approximately pH 5.2 to 6.2 google.com. Some research suggests an even tighter optimal range for ocular applications, between pH 4.6 to 6.0, with pH 5.5 being particularly favored google.com. Adherence to these pH parameters is vital for preventing degradation and preserving the compound's therapeutic potential throughout its intended use.
Development of Ocular Formulations for Preclinical Investigations
The development of ocular formulations for this compound has been a significant focus, particularly for its preclinical evaluation in various eye conditions google.com, google.com, google.com. These formulations are designed to ensure efficient delivery to the ocular tissues, maintain stability, and provide a high degree of tolerability.
Research has explored a variety of ocular dosage forms, including topical ophthalmic solutions, gels, ointments, emulsions, and liposome-based systems google.com. Furthermore, strategies aimed at prolonging the drug's residence time in the eye and enhancing its bioavailability have been investigated. These include the incorporation of mucoadhesive polymers, such as chitosan (B1678972) derivatives, and the use of in situ gelling agents, like Poloxamers and combinations of alginate with hydroxypropyl methylcellulose (B11928114) google.com.
Key parameters that have been established for the development of these preclinical ocular formulations include:
Table 1: Key Parameters for Ocular Formulations of this compound
| Parameter | Preferred Range | Specific Range/Value | Notes |
| Concentration | 0.01% - 0.1% (w/w or w/v) | 0.01% - 0.50% | For topical ocular application. |
| pH | pH 5.2 - 6.2 | pH 4 - 6.5 | Crucial for chemical stability; degradation increases at pH ≥ 6.5. |
| Osmolality | 230 - 330 mOsm | 150 - 450 mOsm | Important for ocular comfort and formulation integrity. |
These parameters are critical for optimizing the performance and safety of this compound in preclinical studies. For instance, norketotifen (B1244999) has demonstrated an ability to increase tear flow upon topical ocular administration, suggesting its potential utility in conditions such as xerophthalmia google.com. The concentration of this compound in these formulations typically ranges from 0.01% to 0.50%, with a more specific preference for the 0.01% to 0.1% range google.com. Osmolality is another vital consideration for ocular comfort and maintaining the physical stability of the formulation, with preferred ranges generally falling between 150 mOsm and 450 mOsm, and more specifically between 230 and 330 mOsm google.com.
Emerging Research Avenues and Future Directions for 9 Oxo Ketotifen
Exploration of Novel Pharmacological Targets and Mechanisms
Currently, there is a notable absence of published research specifically investigating the pharmacological targets and mechanisms of 9-Oxo Ketotifen (B1218977). The scientific literature to date has primarily focused on its parent compound, ketotifen, and other metabolites such as norketotifen (B1244999) and 10-hydroxy-ketotifen. google.com These related compounds are known for their H1-receptor antagonism and mast cell stabilizing properties. wikipedia.orgcfspharmacy.pharmacy
Future research into 9-Oxo Ketotifen would logically begin with screening its activity at these established targets. However, the structural modification at the 9-position could potentially alter its binding affinity and selectivity, or even introduce novel pharmacological activities. A key avenue of exploration will be to determine if this compound retains the H1-antihistamine and mast cell stabilizing effects of ketotifen and to quantify its potency in these areas.
Furthermore, emerging research on ketotifen suggests a broader range of effects, including modulation of inflammatory mediators beyond histamine (B1213489), such as leukotrienes and cytokines, and interactions with other receptors. wikipedia.orgnih.gov This opens up a wide array of potential targets for this compound. Initial exploratory studies could involve broad pharmacological profiling to identify any unforeseen interactions with a diverse panel of receptors, enzymes, and ion channels. Particular attention could be paid to targets involved in inflammatory and immunological pathways, given the therapeutic profile of its parent compound.
Table 1: Potential Initial Pharmacological Screening Targets for this compound
| Target Class | Specific Examples | Rationale |
| Histamine Receptors | H1, H2, H3, H4 | To determine retention or alteration of antihistaminic activity compared to ketotifen. |
| Mast Cell Function | Degranulation assays (e.g., histamine, tryptase release) | To assess mast cell stabilizing potential. |
| Leukotriene Receptors | CysLT1, CysLT2 | To investigate potential anti-inflammatory actions beyond histamine blockade. |
| Cytokine Production | TNF-α, IL-4, IL-5, IL-13 | To explore immunomodulatory effects. |
| Enzymes | Phosphodiesterases (PDEs) | Ketotifen has shown some PDE inhibitory activity, which could be explored for this compound. nih.gov |
Advanced Mechanistic Elucidation Studies
A significant gap in the current scientific landscape is the absence of advanced mechanistic studies focused on this compound. While the mechanisms of ketotifen have been extensively studied, it cannot be assumed that this compound will behave identically. nih.govnih.govresearchgate.net
Future research should employ a variety of in vitro and in vivo models to thoroughly elucidate the mechanism of action of this compound. Initial in vitro studies would involve receptor binding assays to determine its affinity for various targets. Functional cellular assays would then be crucial to understand whether it acts as an agonist, antagonist, or inverse agonist at these receptors.
For instance, should this compound demonstrate significant H1-receptor binding, subsequent studies would need to investigate its impact on downstream signaling pathways, such as the inhibition of phospholipase C and the subsequent reduction in intracellular calcium mobilization. Similarly, if mast cell stabilizing activity is observed, further research could explore its effect on the signaling cascades that lead to degranulation, including the role of IgE receptors and intracellular calcium levels.
Animal models of allergic inflammation, such as models of allergic rhinitis, asthma, or atopic dermatitis, would be invaluable for understanding the in vivo efficacy and mechanism of this compound. researchgate.netnih.govnih.gov These studies could help to correlate its in vitro activities with tangible therapeutic effects and to identify any novel mechanisms that are not apparent from cell-based assays.
Development of Next-Generation Analogues with Improved Pharmacological Profiles
The development of analogues of ketotifen and its metabolites has been a strategy to improve its therapeutic profile, particularly to reduce its sedative side effects. google.com While there is no specific information available on the development of next-generation analogues derived directly from this compound, this represents a promising future direction.
Assuming that initial studies reveal a desirable pharmacological profile for this compound, medicinal chemists could then embark on structure-activity relationship (SAR) studies. This would involve the synthesis of a library of related compounds with modifications at various positions of the this compound scaffold. These analogues would then be screened for their potency, selectivity, and functional activity at the identified targets.
A primary goal in developing next-generation analogues would be to enhance the therapeutic index. For example, if this compound is found to have beneficial anti-inflammatory properties but also retains some of the sedative effects of ketotifen, efforts could be focused on structural modifications that reduce its ability to cross the blood-brain barrier. Conversely, if a novel central nervous system activity is discovered and deemed desirable, analogues with enhanced brain penetration could be designed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
